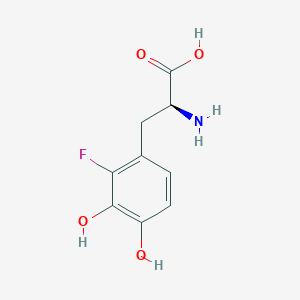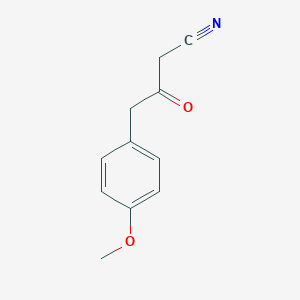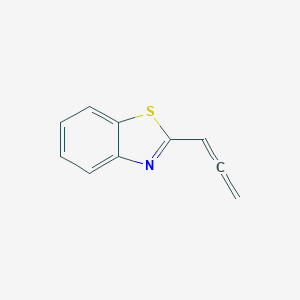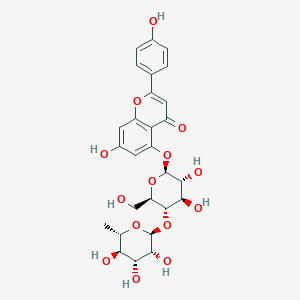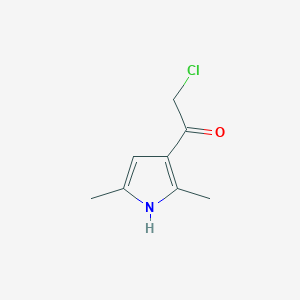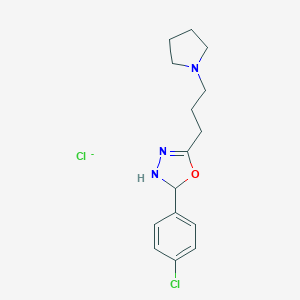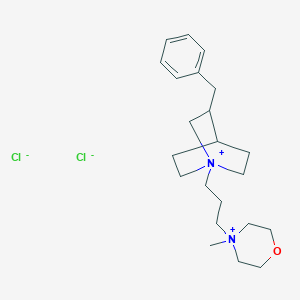
3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride, also known as BMQ, is a quaternary ammonium compound that has been developed for its potential use as a therapeutic agent. BMQ has been shown to have a variety of biological effects, including anti-inflammatory, analgesic, and antitumor properties.
Aplicaciones Científicas De Investigación
3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride has been studied for its potential use as a therapeutic agent in a variety of diseases, including cancer, inflammation, and pain. It has been shown to have antitumor effects in several cancer cell lines, including breast, colon, and lung cancer. 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Mecanismo De Acción
The exact mechanism of action of 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride has also been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression, which is often dysregulated in cancer.
Efectos Bioquímicos Y Fisiológicos
3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and interleukin-1beta (IL-1beta). 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride has also been shown to reduce the production of prostaglandins, which are mediators of inflammation. In addition, 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride has been shown to reduce tumor growth and induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride is its potential use as a therapeutic agent in a variety of diseases, including cancer, inflammation, and pain. 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride has been shown to have antitumor effects in several cancer cell lines and anti-inflammatory and analgesic effects in animal models of inflammation and pain. However, one limitation of 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride is its potential toxicity, which needs to be further studied.
Direcciones Futuras
There are several future directions for the study of 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride. One direction is to further investigate its potential use as a therapeutic agent in cancer, inflammation, and pain. Another direction is to study the mechanism of action of 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride in more detail to better understand its biological effects. Additionally, further studies are needed to investigate the potential toxicity of 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride and its safety profile in humans.
Métodos De Síntesis
3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride can be synthesized through a multi-step process starting with the reaction of 1-benzylpiperidine with 3-chloro-1-propanol to form 3-(benzylpiperidin-1-yl)propan-1-ol. This intermediate is then reacted with 4-methylmorpholine to form 3-(4-methylmorpholin-3-yl)propyl benzylpiperidinium chloride. Finally, quinuclidine is added to this intermediate to form 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride.
Propiedades
Número CAS |
19869-65-9 |
|---|---|
Nombre del producto |
3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride |
Fórmula molecular |
C22H36Cl2N2O |
Peso molecular |
415.4 g/mol |
Nombre IUPAC |
4-[3-(3-benzyl-1-azoniabicyclo[2.2.2]octan-1-yl)propyl]-4-methylmorpholin-4-ium;dichloride |
InChI |
InChI=1S/C22H36N2O.2ClH/c1-23(14-16-25-17-15-23)10-5-11-24-12-8-21(9-13-24)22(19-24)18-20-6-3-2-4-7-20;;/h2-4,6-7,21-22H,5,8-19H2,1H3;2*1H/q+2;;/p-2 |
Clave InChI |
YOMDDGUROMEYOQ-UHFFFAOYSA-L |
SMILES |
C[N+]1(CCOCC1)CCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[Cl-].[Cl-] |
SMILES canónico |
C[N+]1(CCOCC1)CCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[Cl-].[Cl-] |
Sinónimos |
3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



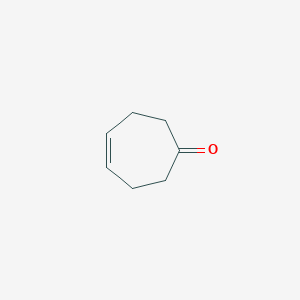
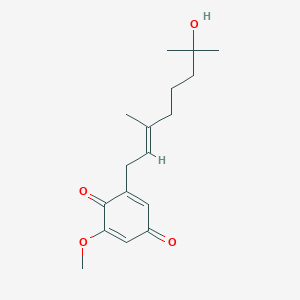
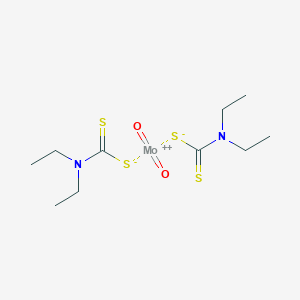
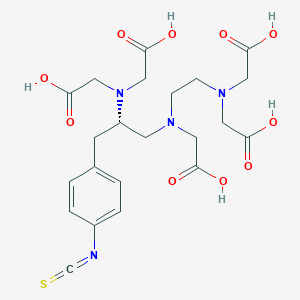
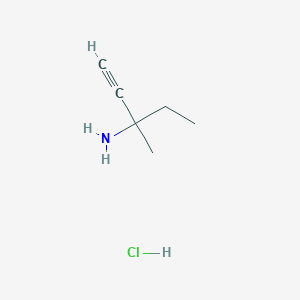
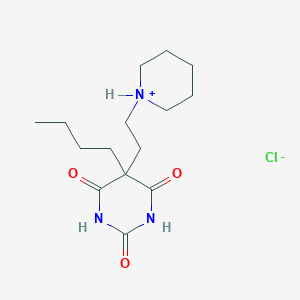
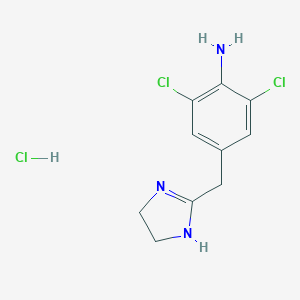
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate;[(2R,3R,4S,5R,6S)-4,5,6-tri(propanoyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tri(propanoyloxy)-6-(propanoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl propanoate](/img/structure/B9587.png)
